

physical and chemical properties of NK-611 hydrochloride

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Compound of Interest

Compound Name: NK-611 hydrochloride

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NK-611 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK-611 hydrochloride is a semi-synthetic derivative of etoposide, developed as a potential antineoplastic agent. This document provides a detailed overview of the available physical and chemical properties of **NK-611 hydrochloride**, its presumed mechanism of action as a topoisomerase II inhibitor, and general experimental protocols relevant to its characterization. The information is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound.

Physical and Chemical Properties

While specific experimentally determined data for some properties of **NK-611 hydrochloride** are limited in publicly available literature, the following table summarizes the known and computed information.

Property	Value	Source
Chemical Name	(5R,5aR,8aR,9S)-9-((2-Deoxy-2-(dimethylamino)-4,6-O-ethylidene-β-D-glucopyranosyl)oxy)-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one hydrochloride	N/A
CAS Number	105760-98-3	[1]
Molecular Formula	C ₃₁ H ₃₈ ClNO ₁₂	[1]
Molecular Weight	652.09 g/mol	[1]
Melting Point	Not Available	N/A
Solubility	Soluble in DMSO. Quantitative solubility data in other solvents like water, ethanol, and methanol is not readily available.	[1]
Appearance	Not Available	N/A
Storage	Store at -20°C for long-term storage.	[1]

Presumed Mechanism of Action: Topoisomerase II Inhibition

NK-611 hydrochloride is an analogue of etoposide, a well-characterized topoisomerase II inhibitor. Therefore, it is presumed that **NK-611 hydrochloride** shares a similar mechanism of action. Topoisomerase II is a critical enzyme in DNA replication and transcription, responsible for resolving DNA topological problems such as supercoiling and catenation by creating transient double-strand breaks.

Etoposide and its analogues stabilize the covalent intermediate complex formed between topoisomerase II and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway of Topoisomerase II Inhibition

Caption: Presumed signaling pathway of **NK-611 hydrochloride** via Topoisomerase II inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **NK-611 hydrochloride** are not widely published. However, the following sections describe general methodologies that are commonly employed for the analysis of similar pharmaceutical compounds.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry sample of **NK-611 hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range.

Determination of Solubility

Solubility is a critical parameter for drug formulation and delivery.

Methodology (Shake-Flask Method):

- **Solvent Selection:** A range of solvents relevant to pharmaceutical development are chosen (e.g., water, ethanol, methanol, DMSO).
- **Equilibration:** An excess amount of **NK-611 hydrochloride** is added to a known volume of each solvent in a sealed vial.
- **Agitation:** The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Separation:** The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
- **Quantification:** The concentration of **NK-611 hydrochloride** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of pharmaceutical compounds.

General Protocol:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column is commonly used for etoposide and its analogues.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
- **Flow Rate:** Typically in the range of 0.8 - 1.5 mL/min.

- **Detection Wavelength:** Based on the UV absorbance maximum of **NK-611 hydrochloride**.
- **Sample Preparation:** A stock solution of **NK-611 hydrochloride** is prepared in a suitable solvent (e.g., DMSO or mobile phase) and diluted to an appropriate concentration for analysis.
- **Analysis:** The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by the percentage of the main peak area relative to the total peak area.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common experimental workflow to evaluate the anticancer activity of a compound like **NK-611 hydrochloride** is a cell-based cytotoxicity assay.

Caption: A typical workflow for determining the in vitro cytotoxicity of **NK-611 hydrochloride**.

Conclusion

NK-611 hydrochloride is a promising etoposide analogue with potential as an anticancer agent. This guide has summarized the currently available physical and chemical data, outlined its presumed mechanism of action through topoisomerase II inhibition, and provided general experimental protocols for its characterization and evaluation. Further research is required to fully elucidate its properties and therapeutic potential. This document serves as a valuable starting point for researchers and developers working with this compound.

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References

- 1. medkoo.com [medkoo.com]
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